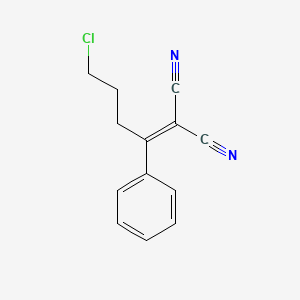

2-(4-Chloro-1-phenylbutylidene)malononitrile

CAS No.:

Cat. No.: VC16055395

Molecular Formula: C13H11ClN2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2 |

|---|---|

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 2-(4-chloro-1-phenylbutylidene)propanedinitrile |

| Standard InChI | InChI=1S/C13H11ClN2/c14-8-4-7-13(12(9-15)10-16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |

| Standard InChI Key | VHBUBBJWAPUXHG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-(4-chloro-1-phenylbutylidene)propanedinitrile, reflects its substitution pattern: a chlorine atom at the fourth position of a phenylbutylidene chain attached to a malononitrile core. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂ |

| Molecular Weight | 230.69 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl |

| InChI Key | VHBUBBJWAPUXHG-UHFFFAOYSA-N |

| PubChem CID | 4460457 |

The conjugated system formed by the butylidene bridge and nitrile groups contributes to its stability and reactivity. X-ray crystallography of analogous compounds reveals a planar geometry with bond lengths consistent with delocalized π-electrons .

Spectroscopic Data

-

IR Spectroscopy: Strong absorptions at ~2,220 cm⁻¹ (C≡N stretch) and ~1,600 cm⁻¹ (C=C aromatic stretch).

-

NMR: ¹H NMR signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.1–3.4 ppm (methylene protons adjacent to chlorine), and δ 2.8–3.0 ppm (allylic protons) .

Synthesis and Reaction Mechanisms

Conventional Synthesis Routes

The compound is typically synthesized via a base-catalyzed condensation reaction between 4-chloro-1-phenylbutyraldehyde and malononitrile. The mechanism proceeds through an enamine intermediate, followed by dehydration to form the α,β-unsaturated nitrile:

Optimal yields (85–92%) are achieved using microwave-assisted synthesis in diglyme at 120°C for 15 minutes, with malononitrile acting as both reactant and activator .

Reaction Optimization

Key parameters influencing yield:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes kinetics without decomposition |

| Solvent | Diglyme | Enhances microwave absorption |

| Catalyst Loading | 10 mol% Malononitrile | Prevents side reactions |

Substituting malononitrile with ethyl cyanoacetate or methyl acetoacetate reduces yields to <50%, underscoring its unique activating role .

Applications in Organic Synthesis

Precursor for Heterocycles

The compound’s electron-deficient alkene undergoes cycloaddition reactions with dienophiles to yield pyridine, pyrimidine, and quinoline derivatives. For example, reaction with ammonium acetate produces 2-amino-3-cyano-4-(4-chlorophenyl)pyridines, which exhibit antimicrobial activity .

Cholinesterase Inhibition

In vitro studies demonstrate mixed-type inhibition of acetylcholinesterase (AChE) by styrylquinoxalin-2(1H)-one derivatives synthesized from 2-(4-chloro-1-phenylbutylidene)malononitrile. Compound 4n (IC₅₀ = 1.8 µM) binds to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, as validated by molecular docking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume